[1,3]Dithiolo[4,5-b]pyrazin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
4428-04-0 |
|---|---|
Molecular Formula |
C5H2N2OS2 |
Molecular Weight |
170.2 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C5H2N2OS2/c8-5-9-3-4(10-5)7-2-1-6-3/h1-2H |
InChI Key |
DQCZRPBDNDDYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)SC(=O)S2 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Dithiolo 4,5 B Pyrazin 2 One and Its Derivatives
General Synthetic Routes to theCurrent time information in Bangalore, IN.google.comDithiolo[4,5-b]pyrazin-2-one Core
The construction of the fundamental Current time information in Bangalore, IN.google.comdithiolo[4,5-b]pyrazin-2-one framework can be achieved through several strategic approaches, primarily involving cyclocondensation reactions with pyrazine (B50134) precursors or building upon 1,3-dithiole-2-one and 1,3-dithiole-2-thione (B1293655) scaffolds.
Cyclocondensation Reactions with Pyrazine Precursors
A prevalent method for synthesizing the Current time information in Bangalore, IN.google.comdithiolo[4,5-b]pyrazin-2-one core involves the cyclocondensation of appropriately substituted pyrazine derivatives. A key starting material for this approach is 2,3-dichloropyrazine (B116531) or its derivatives. For instance, the reaction of 2,3-dichloro-5,6-dicyanopyrazine with di(sodiomercapto)methylenemalononitrile in dimethylformamide (DMF) yields 2-(dicyanomethylene)-1,3-dithiolo(4,5-b)pyrazine-5,6-dicarbonitrile. google.com This reaction proceeds at a temperature between 25°C and 60°C. google.com The crude product can be purified by recrystallization from chloroform (B151607) after being dissolved in an acetone/chloroform mixture and decolorized with charcoal. google.com
Another example involves the reaction of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline with potassium salts of hydrazonodithioates, which leads to the formation of 1,3-dithiolo[4,5-b]quinoxaline-2-ylidene derivatives. researchgate.net Similarly, reacting 2,3-dichloroquinoxaline (B139996) derivatives with 1,3-binucleophiles can produce 1,3-dithiolo[4,5-b]quinoxaline derivatives. researchgate.net
The general strategy relies on the nucleophilic substitution of the chloro groups on the pyrazine ring by a reagent containing two sulfur atoms, which then cyclize to form the dithiole ring. The specific reagents and reaction conditions can be tailored to introduce various substituents onto the pyrazinone core.
Table 1: Examples of Cyclocondensation Reactions with Pyrazine Precursors
| Pyrazine Precursor | Reagent | Product | Reference |
| 2,3-dichloro-5,6-dicyanopyrazine | di(sodiomercapto)methylenemalononitrile | 2-(dicyanomethylene)-1,3-dithiolo(4,5-b)pyrazine-5,6-dicarbonitrile | google.com |
| 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | potassium salts of hydrazonodithioates | 1,3-dithiolo[4,5-b]quinoxaline-2-ylidene derivatives | researchgate.net |
| 2,3-dichloroquinoxaline derivatives | 1,3-binucleophiles | 1,3-dithiolo[4,5-b]quinoxaline derivatives | researchgate.net |
Approaches via 1,3-Dithiole-2-one and 1,3-Dithiole-2-thione Derivatives
An alternative strategy for constructing the pyrazinone-fused dithiole system is to start with a pre-formed 1,3-dithiole-2-one or 1,3-dithiole-2-thione ring and subsequently annulate the pyrazine ring. This method is particularly useful for synthesizing extended π-systems.
For example, the synthesis of Current time information in Bangalore, IN.google.comdithiolo[4′,5′:5,6] Current time information in Bangalore, IN.beilstein-journals.orgdithiino[2,3-b]pyrazin-2-one begins with the copper-catalyzed coupling of 2,3-diiodopyrazine (B3273171) and [Et4N]2[Zn(dmit)2] to afford the corresponding 1,3-dithiole-2-thione derivative. rsc.org This thione is then converted to the desired 1,3-dithiole-2-one via trans-chalcogenation with mercuric acetate. rsc.org
Another important reaction is the cross-coupling of different 1,3-dithiole-2-one or -thione precursors. For instance, the cross-coupling of 2-thioxobenzo[d] Current time information in Bangalore, IN.google.comdithiole-5-carbonitrile and 5,6-dihydro Current time information in Bangalore, IN.google.comdithiolo[4,5-b] Current time information in Bangalore, IN.beilstein-journals.orgdithiin-2-one in triethyl phosphite (B83602) at elevated temperatures leads to the formation of dissymmetric tetrathiafulvalene (B1198394) (TTF) type donors. beilstein-journals.orgd-nb.infonih.gov This highlights the utility of these precursors in building complex, electronically active molecules.
Synthesis of FunctionalizedCurrent time information in Bangalore, IN.google.comDithiolo[4,5-b]pyrazin-2-one Derivatives
The functionalization of the Current time information in Bangalore, IN.google.comdithiolo[4,5-b]pyrazin-2-one core is crucial for tuning its electronic properties and for enabling further reactions to build more complex structures.
Introduction of Cyano and Sulfonyl Moieties
The introduction of electron-withdrawing groups like cyano (CN) and sulfonyl (SO2R) moieties can significantly impact the electronic characteristics of the molecule.
As previously mentioned, 2-(dicyanomethylene)-1,3-dithiolo(4,5-b)pyrazine-5,6-dicarbonitrile is synthesized from 2,3-dichloro-5,6-dicyanopyrazine, directly incorporating cyano groups onto the pyrazine ring. google.com The synthesis of dissymmetric TTF donors can also incorporate a cyanobenzene moiety. beilstein-journals.orgd-nb.infonih.gov
Sulfonyl groups can be introduced onto the quinoxaline (B1680401) analogue of the target molecule. For example, a series of 6-(pyrrolidin-1-ylsulfonyl)- Current time information in Bangalore, IN.google.comdithiolo[4,5-b]quinoxaline-2-ylidines has been synthesized. nih.gov The synthesis starts with the chlorosulfonylation of 1,4-dihydroquinoxaline-2,3-dione, followed by reaction with pyrrolidine (B122466) to form the sulfonamide. nih.gov This is then chlorinated and subsequently reacted with ethene-1,1-dithiolates to yield the final functionalized products. nih.gov
Strategies for Annulation to Extended π-Systems
A key application of Current time information in Bangalore, IN.google.comdithiolo[4,5-b]pyrazin-2-one derivatives is their use as building blocks for larger, π-conjugated systems, which are of interest for their conducting properties.
One common strategy is the cross-coupling reaction of 1,3-dithiole-2-one and 1,3-dithiole-2-thione derivatives, often using triethyl phosphite, to form tetrathiafulvalene (TTF) analogues. beilstein-journals.orgd-nb.infonih.gov This allows for the connection of different heterocyclic systems through the dithiole rings, creating extended and often dissymmetric π-systems. beilstein-journals.orgd-nb.infonih.gov
Annulation reactions can also be used to fuse additional rings onto the core structure. For example, the reaction of o-quinone derivatives with gem-dithiolates can lead to the formation of 1,3-dithiole rings fused to the quinone. beilstein-journals.org While not directly involving a pyrazinone, this demonstrates a general strategy for ring annulation with dithiole precursors. The development of new synthetic methods for heterocyclic 1,3,2-dithiazolyl radicals also points towards the diverse possibilities for creating extended, redox-active systems. researchgate.net
Mechanistic Insights into Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product formation.
The formation of 2-ylidene- Current time information in Bangalore, IN.google.comdithiolo[4,5-b]quinoxalines is proposed to proceed through a nucleophilic addition of an ethene-1,1-dithiolate anion to the activated double bond of a 2,3-dichloroquinoxaline derivative. nih.gov This is followed by an intramolecular cyclization with the elimination of a chloride ion to form the final product. nih.gov
In cyclocondensation reactions, density functional theory (DFT) calculations can provide insights into the regiochemistry of the products. nih.gov Such calculations can help to explain the observed product distribution by analyzing the energies of intermediates and transition states. nih.gov
The mechanism for the dimerization of some pyrazole (B372694) derivatives, which can be a competing reaction, has been proposed to involve a redox cyclization of an intermediate di(pyrazolyl) sulfite (B76179) with the elimination of sulfur monoxide. beilstein-journals.org While not directly related to the target molecule, this illustrates the complexity of the reaction pathways that can occur. The formation of pyrazines in Maillard reactions also involves complex mechanisms with various intermediates. nih.gov The rate of a multi-step reaction is often determined by the slowest step, known as the rate-determining step. opentextbc.ca
Advanced Structural Analysis and Supramolecular Chemistry Of 1 2 Dithiolo 4,5 B Pyrazin 2 One Systems
Single Crystal X-ray Diffraction Studies ofiucr.orgrsc.orgDithiolo[4,5-b]pyrazin-2-one and its Analogues
Single-crystal X-ray diffraction is an unparalleled technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For the iucr.orgrsc.orgdithiolo[4,5-b]pyrazin-2-one framework and its analogues, this method provides invaluable data on molecular geometry, conformation, and the intricate web of intermolecular interactions that dictate the crystal packing.
Molecular Geometry and Conformation within the Fused Ring System
The core structure of iucr.orgrsc.orgdithiolo[4,5-b]pyrazin-2-one consists of a pyrazine (B50134) ring fused with a 1,3-dithiole-2-one ring. X-ray diffraction studies reveal that this fused ring system is often planar or nearly planar. For instance, in 2-sulfanylidene-1,3-dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile, an analogue of the parent compound, the molecular entity is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.042 Å from the least-squares plane. iucr.orgiucr.orgresearchgate.net This planarity is a key feature, as it facilitates close packing and intermolecular interactions in the solid state.
The precise bond lengths and angles within the fused ring system are also determined with high accuracy from X-ray diffraction data. These parameters are crucial for understanding the electronic distribution and bonding characteristics of the molecule.
Table 1: Selected Bond Lengths and Angles for a iucr.orgrsc.orgDithiolo[4,5-b]pyrazin-2-one Analogue
Analysis of Crystal Packing Architectures and Dimensionality
The arrangement of molecules in the crystal lattice, known as crystal packing, is fundamental to the material's properties. In the case of iucr.orgrsc.orgdithiolo[4,5-b]pyrazin-2-one systems, a variety of packing motifs are observed, leading to structures with different dimensionalities (1D, 2D, or 3D).
These packing architectures are often driven by a combination of intermolecular forces, including chalcogen-chalcogen interactions and π-stacking. grafiati.comresearchgate.net For example, in the crystal structure of 2-sulfanylidene-1,3-dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile, molecules are linked via short intermolecular S···N contacts, forming a zigzag molecular tape network that extends along the c-axis, which can be considered a one-dimensional (1D) architecture. iucr.orgiucr.org In other systems, these interactions can extend into two or three dimensions, creating layered or more complex frameworks. researchgate.netnih.gov The dimensionality of the crystal packing is a critical factor that can influence properties like electrical conductivity and magnetic behavior. researchgate.net
Intermolecular Interactions and Self-Assembly Phenomena
The self-assembly of iucr.orgrsc.orgdithiolo[4,5-b]pyrazin-2-one derivatives in the solid state is a direct consequence of a delicate balance of various non-covalent interactions. Understanding these interactions is key to predicting and controlling the supramolecular architecture.
Chalcogen-Chalcogen Interactions (S···S, S···N) in Solid State
Chalcogen bonding, a non-covalent interaction involving a Group 16 element (like sulfur) as an electrophilic site, plays a pivotal role in the crystal engineering of sulfur-containing compounds. grafiati.comnih.gov In the solid state of iucr.orgrsc.orgdithiolo[4,5-b]pyrazin-2-one systems, short S···S and S···N contacts are frequently observed. iucr.orgiucr.orggrafiati.com These interactions, though weaker than covalent bonds, are highly directional and can significantly influence the crystal packing.
Table 2: Examples of Chalcogen-Chalcogen Interactions in iucr.orgrsc.orgDithiolo[4,5-b]pyrazin-2-one Analogues
π-Stacking Motifs and Their Structural Implications
Given the planar nature of the fused ring system in many iucr.orgrsc.orgdithiolo[4,5-b]pyrazin-2-one derivatives, π-stacking interactions are a common and influential feature in their crystal structures. brynmawr.edugoogle.com These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by a combination of electrostatic and dispersion forces.
The geometry of the π-stacking, including the interplanar distance and the degree of lateral slippage, has a significant impact on the electronic properties of the material. researchgate.net In some structures, molecules are stacked in a columnar fashion, with alternating short and long separations between the centroids of the dithiole rings. researchgate.net These arrangements can create pathways for charge transport, making π-stacking a critical parameter in the design of organic conductors. The interplay between π-stacking and other intermolecular forces, such as chalcogen bonding, ultimately determines the final supramolecular assembly. grafiati.com
Conformational Dynamics of Substitutediucr.orgrsc.orgDithiolo[4,5-b]pyrazin-2-one Systems
While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, it is important to recognize that molecules, especially those with flexible substituents, can exhibit conformational dynamics. The introduction of various substituent groups onto the iucr.orgrsc.orgdithiolo[4,5-b]pyrazin-2-one core can lead to the existence of multiple low-energy conformations.
The study of these conformational dynamics often requires a combination of experimental techniques, such as variable-temperature X-ray diffraction, and computational modeling. brynmawr.edu For example, the rotation of substituent groups or the puckering of non-planar rings can be investigated to understand the energy barriers between different conformations. This conformational flexibility can be a crucial factor in processes such as crystal polymorphism, where a single compound can crystallize in multiple forms with different physical properties. While detailed studies on the conformational dynamics of substituted iucr.orgrsc.orgdithiolo[4,5-b]pyrazin-2-one systems are an area of ongoing research, the principles of conformational analysis are essential for a complete understanding of their structure-property relationships.
Electronic Structure and Advanced Spectroscopic Characterization Of 1 2 Dithiolo 4,5 B Pyrazin 2 One
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of acs.orgacs.orgdithiolo[4,5-b]pyrazin-2-one and its derivatives are fundamentally linked to the electron-donating tetrathiafulvalene (B1198394) (TTF) core, modified by the electron-withdrawing pyrazine (B50134) ring. This structure allows for the generation of stable radical cations and dications upon oxidation.
Cyclic Voltammetry Studies of Oxidation and Reduction Processes
Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of these compounds. While specific CV data for acs.orgacs.orgdithiolo[4,5-b]pyrazin-2-one is not extensively documented, the behavior of closely related pyrazino-fused TTF derivatives provides significant insight. The electrochemical oxidation of TTF and its derivatives typically shows two well-separated, reversible one-electron steps, corresponding to the formation of the radical cation (TTF•⁺) and the dication (TTF²⁺) nih.govmdpi.com.
For instance, studies on tetrathiafulvalene-based imino-pyrazine ligands and their coordination complexes demonstrate this characteristic redox activity rsc.org. The fusion of a pyrazine ring to the TTF core introduces an electron-withdrawing effect, which generally makes the oxidation more difficult, resulting in a positive shift of the oxidation potentials compared to unsubstituted TTF nih.gov.
The electrochemical data for a series of pyrazino[2,3-f] acs.orgnih.govphenanthroline-based emitters, which also feature pyrazine rings, show that onset oxidation potentials can range from 1.31 to 1.33 eV chemrxiv.org. In another relevant system, a symmetric tetraazapyrene-fused bis(tetrathiafulvalene) conjugate, the first oxidation potential (E¹ₒₓ) is observed at 0.61 V (vs. Ag/AgCl), with the second oxidation (E²ₒₓ) at 0.95 V nih.gov. These values highlight the influence of the fused aromatic system on the electron-donating ability of the TTF units.
Table 1: Electrochemical Oxidation Potentials of Selected Pyrazino-Fused TTF Analogues
| Compound | E¹ₒₓ (V vs. Ag/AgCl) | E²ₒₓ (V vs. Ag/AgCl) | Solvent/Electrolyte |
|---|---|---|---|
| Symmetric TTF–TAP–TTF | 0.61 | 0.95 | CH₂Cl₂ |
Data sourced from studies on tetraazapyrene (TAP)-fused TTF conjugates nih.gov.
Accessibility of Different Oxidation States and Radical Species
The two-step reversible oxidation process observed in cyclic voltammetry confirms the accessibility of three distinct oxidation states for these systems: the neutral molecule, the radical cation, and the dication. The stability of the radical cation is a hallmark of TTF chemistry and is crucial for the development of molecular conductors and materials with interesting magnetic properties researchgate.net.
The generation of these radical species can be achieved both electrochemically and chemically using oxidizing agents. The resulting radical cations are persistent and can be characterized by various spectroscopic techniques. The separation between the first and second oxidation potentials (ΔE = E²ₒₓ - E¹ₒₓ) provides a measure of the electrostatic repulsion within the dication and is an indicator of the on-site Coulomb repulsion researchgate.net. For pyrazino-fused TTF systems, this separation is typically in the range of 0.3-0.4 V, confirming the formation of discrete radical cation and dication species nih.gov.
Advanced Spectroscopic Probes of Electronic States
Advanced spectroscopic methods are indispensable for characterizing the electronic structure of acs.orgacs.orgdithiolo[4,5-b]pyrazin-2-one and its derivatives in their different oxidation states.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a definitive technique for the detection and characterization of radical species, such as the radical cation formed upon the one-electron oxidation of the dithiolo-pyrazinone system. While specific EPR data for the acs.orgacs.orgdithiolo[4,5-b]pyrazin-2-one radical is limited, the behavior of pyrazine and TTF radical cations is well-established.
Pyrazine radical cations have been generated by γ-radiolysis at low temperatures and studied by EPR. These studies reveal that the nature of the singly occupied molecular orbital (SOMO) can be either n(σ) or π, depending on the substituents. For many derivatives, the spectra show significant hyperfine coupling to the two ¹⁴N nuclei of the pyrazine ring rsc.org.
Similarly, TTF radical cations exhibit characteristic EPR signals. For example, the radical cation of an indenofluorene-extended TTF shows a g-value of 2.0064, which is typical for TTF-based radicals researchgate.net. In studies where paramagnetic molecules are oxidized to form diradical cations, EPR spectroscopy is used to observe the hyperfine splitting influenced by the nitrogen cation radicals and to confirm the reversible nature of the spin switching nih.gov. For a-triphenylstannylvinyl radicals, EPR has been used to measure isotopic hyperfine coupling constants to tin (¹¹⁹/¹¹⁷Sn) and protons qub.ac.uk.
Based on these related systems, the EPR spectrum of the acs.orgacs.orgdithiolo[4,5-b]pyrazin-2-one radical cation is expected to show a signal with a g-value slightly greater than that of the free electron (2.0023) and to feature hyperfine coupling from the nitrogen atoms of the pyrazine ring.
UV-Vis-NIR Spectroscopy for Electronic Transitions and Charge Transfer Bands
UV-Vis-NIR spectroscopy provides valuable information on the electronic transitions within the molecule and its oxidized forms. The neutral form of pyrazino-fused TTF derivatives typically displays intense π–π* transitions in the UV region and a lower energy intramolecular charge transfer (ICT) band in the visible region nih.gov.
Upon one-electron oxidation to the radical cation, the spectrum changes dramatically. The absorption bands of the neutral species decrease, while new, characteristic bands for the radical cation appear in the visible and near-infrared (NIR) regions. For the symmetric tetraazapyrene-fused bis(tetrathiafulvalene) conjugate, the neutral form has an ICT band at 620 nm. Upon oxidation, this band diminishes, and new absorption bands emerge at approximately 450 nm and 900 nm, which are signatures of the TTF•⁺ species nih.gov. Further oxidation to the dication leads to the disappearance of the radical cation bands and the appearance of new transitions associated with the TTF²⁺ state.
Table 2: UV-Vis-NIR Absorption Maxima (λₘₐₓ) for a Symmetric TTF–TAP–TTF Conjugate in Different Oxidation States
| Oxidation State | λₘₐₓ (nm) | Assignment |
|---|---|---|
| Neutral | 320, 620 | π–π*, ICT |
| Radical Cation | 450, 900 | TTF•⁺ transitions |
Data sourced from a study on a tetraazapyrene (TAP)-fused TTF conjugate nih.gov.
These spectroscopic changes serve as a clear indicator of the electronic structure modifications that occur during redox processes and are crucial for understanding the charge-transfer properties of these materials.
Vibrational Spectroscopy (IR, Raman) for Structural and Electronic Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a powerful tool for probing the molecular structure and bonding changes that accompany redox reactions. In TTF-based molecules, certain vibrational modes are known to be highly sensitive to the molecule's oxidation state.
Key charge-sensitive modes include the stretching vibrations of the central C=C bond and the C=C bonds within the five-membered dithiole rings acs.orgacs.org. For example, in bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), the ν₂₇ mode (an out-of-phase C=C stretching of the dithiole rings) shows a linear relationship with the charge (ρ) on the molecule, shifting from ~1538 cm⁻¹ in the neutral state (ρ=0) to ~1398 cm⁻¹ in the fully oxidized radical cation state (ρ=+1) acs.org.
For acs.orgacs.orgdithiolo[4,5-b]pyrazin-2-one, several key vibrational modes would be of interest:
C=O Stretch: The carbonyl group from the "one" suffix should give rise to a strong absorption band in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. The exact position would be sensitive to the electronic environment.
Dithiole C=C Stretch: Analogous to the ν₂₇ mode in BEDT-TTF, this mode would be expected in the 1400-1550 cm⁻¹ range and should exhibit a significant shift to lower frequency upon oxidation due to the removal of an electron from a bonding π-orbital.
Pyrazine Ring Modes: Vibrational modes associated with the pyrazine ring, often found in the 1400-1600 cm⁻¹ region, would also provide structural information core.ac.uk.
By monitoring the shifts of these charge-sensitive vibrational bands, IR and Raman spectroscopy can be used to determine the oxidation state of the molecule in various materials and to study the dynamics of charge transfer.
Theoretical and Computational Chemistry Of 1 2 Dithiolo 4,5 B Pyrazin 2 One
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of researchgate.netrsc.orgDithiolo[4,5-b]pyrazin-2-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with high accuracy. The B3LYP functional is a common choice for such calculations, often paired with basis sets like 6-311G+(d,p) or 6-31G(d) to provide a balance of computational cost and accuracy. scirp.orgcsic.es
The electronic structure of a molecule is paramount to its chemical and physical properties. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. acs.org A smaller gap generally implies higher reactivity and easier electronic transitions. scirp.org
For researchgate.netrsc.orgDithiolo[4,5-b]pyrazin-2-one, the pyrazine (B50134) ring, being electron-deficient, is expected to significantly influence the electronic properties. rsc.orgopenmedicinalchemistryjournal.com In related donor-acceptor systems where a tetrathiafulvalene (B1198394) (TTF) core is fused with a pyrazine ring, DFT calculations have shown that the LUMO is primarily localized on the electron-deficient pyrazine moiety. rsc.org Conversely, the HOMO tends to be localized on the electron-rich dithiole portion of the molecule. This separation of frontier orbitals is characteristic of an internal charge-transfer (ICT) system. rsc.orgunige.ch This ICT character is often reflected in the UV-Vis absorption spectrum, with a distinct band corresponding to the HOMO→LUMO transition. unige.ch
Theoretical calculations on similar structures, such as dibenzotetrathiafulvalene (B188372) (DB-TTF) derivatives fused with electron-deficient heterocycles, have demonstrated that such fusion effectively lowers both the HOMO and LUMO energy levels, which can enhance the ambient stability of the material. csic.es The HOMO-LUMO gap for researchgate.netrsc.orgDithiolo[4,5-b]pyrazin-2-one and its derivatives can be precisely calculated using time-dependent DFT (TD-DFT). researchgate.net
Table 1: Representative Theoretical Electronic Properties of Related Heterocyclic Systems
| Compound System | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding |
| Pyrazine-annulated TTF-pyrrole | DFT B3LYP/6-21G(d) | N/A | N/A | N/A | LUMO is localized on the pyrazine subunit. rsc.org |
| TTF-Triazine Dyad | DFT/B3LYP/6-31+G | -4.85 | -2.10 | 2.75 | LUMO is mainly based on the triazine unit. unige.ch |
| Bis(TTF)-Triazine Triad | DFT/B3LYP/6-31+G | -4.81 | -2.43 | 2.38 | Enhanced electron-acceptor character. unige.ch |
| DB-TTF-Benzothiadiazole | B3LYP/6-311G+(d,p) | -4.7 | N/A | N/A | Lowering of HOMO/LUMO levels enhances stability. csic.es |
| Zinc-dmit Complex | Ab initio / ZINDO | N/A | N/A | Larger than dmio | Substitution of S with O increases the HOMO-LUMO gap. researchgate.net |
Note: This table presents data from related compounds to illustrate the principles of computational analysis of electronic structure. "N/A" indicates data not specified in the source.
The formation of radical ions of researchgate.netrsc.orgDithiolo[4,5-b]pyrazin-2-one can be studied computationally by analyzing the spin density distribution. Spin density is the spatial distribution of the unpaired electron's probability, and its analysis reveals which atoms bear the most radical character. mdpi.com This is crucial for understanding the magnetic properties and reactivity of the open-shell species. mdpi.com
DFT calculations, particularly using an unrestricted formalism (e.g., UB3LYP), are effective for modeling radical species. unige.ch In related heterocyclic dithiazolyl radicals, it has been found that the spin distribution is highly sensitive to the nature of the substituents on the pyrazine ring. researchgate.net For radical cations of similar donor-acceptor molecules, the spin density is often delocalized across the electron-rich donor fragment. researchgate.net For instance, in the triplet state of a dinuclear iron complex with a dithiolate ligand, the spin density is significantly delocalized. researchgate.net Computational studies can map these distributions, showing positive and negative spin density regions, which helps in interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netunige.ch
While the core heterocyclic system of researchgate.netrsc.orgDithiolo[4,5-b]pyrazin-2-one is largely rigid, computational methods can explore its planarity and the energetics of any possible conformational isomers. DFT calculations can determine the relative energies of different conformations to identify the most stable structure.
For example, a study of the related compound 2-Sulfanylidene-1,3-dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile showed the molecular entity to be essentially planar. iucr.org However, related systems containing a 1,4-dithiine ring can adopt a folded boat conformation, and the energy barrier for interconversion between planar and boat forms can be quite low. researchgate.net DFT calculations can precisely quantify these energy barriers. researchgate.net Furthermore, theoretical studies on the tautomeric equilibrium, for instance between keto and enol forms, can be performed by calculating the thermodynamic parameters for each isomer, revealing their relative stabilities. scirp.org
Table 2: Conformational Properties of Related Dithiole/Dithiine Systems
| Compound | Method | Key Conformational Feature | Finding |
| 2-Sulfanylidene-1,3-dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile | X-ray Diffraction | Planarity | The molecule is planar with an r.m.s. deviation of 0.042 Å. iucr.org |
| 2-Sulfanylidene-1,3-dithiolo[4,5-b]naphtho[2,3-e] researchgate.netscirp.orgdithiine-5,10-dione | X-ray, Ab initio | Conformation | Adopts a folded boat conformation. researchgate.net |
| 1,4-Dithiine | Ab initio | Conformational Interconversion | Energy barrier from boat (C2v) to planar (D2h) is less than 3 kcal/mol. researchgate.net |
| Quinolin-4-one Derivatives | DFT (B3LYP) | Tautomeric Stability | Ketone forms are generally more stable than enol forms. scirp.org |
Computational Studies of Reaction Mechanisms
DFT calculations are a cornerstone for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
For reactions involving researchgate.netrsc.orgDithiolo[4,5-b]pyrazin-2-one, computational studies can propose and validate mechanistic pathways. For the synthesis of related researchgate.netrsc.orgdithiolo[4,5-b]quinoxalines, a plausible mechanism involves the nucleophilic addition of an ethene-1,1-dithiolate anion to an activated double bond, followed by an intramolecular cyclization that eliminates a salt. nih.gov
The process of finding a transition state is a common objective of these studies. It involves optimizing the geometry of a "saddle point" on the potential energy surface, which represents the highest energy barrier along the reaction coordinate. youtube.com The structure of the transition state provides critical information about bond-making and bond-breaking processes. A frequency calculation is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com By comparing the Gibbs activation energies of different proposed pathways, the most favorable mechanism can be determined. acs.org
Computational chemistry can also predict the reactivity and selectivity of researchgate.netrsc.orgDithiolo[4,5-b]pyrazin-2-one in various reactions. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can identify the most electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. scirp.org
For example, studies on quinolin-4-one derivatives have used these descriptors to show that ketone forms are less reactive than their enol tautomers. scirp.org In the context of cycloaddition reactions, which are common for related dithiole-thiones, computational studies can explain and predict regioselectivity. mdpi.com DFT calculations on the thermal back-reaction of photoswitches have been used to screen different functionals to find the one that most accurately predicts experimental activation energies, thereby enabling reliable prediction of thermal stability for new designs. beilstein-journals.org This predictive power is invaluable for guiding synthetic efforts toward specific targets and avoiding unfavorable reaction pathways.
Prediction of Material Properties from Electronic Structure
Computational chemistry offers powerful tools to predict the material properties of novel compounds before their synthesis, thereby guiding experimental efforts. For π-conjugated systems like scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one, methods such as Density Functional Theory (DFT) are invaluable for elucidating electronic structure and forecasting key parameters relevant to their performance in electronic devices.
Theoretical Band Gap Calculations for Extended Systems
The band gap (Eg) is a critical parameter for a semiconductor, determining its optical and electrical properties. For organic materials, the band gap is analogous to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In extended polymeric systems, these discrete orbitals broaden into valence and conduction bands, respectively. A low band gap is often desirable for applications in organic photovoltaics and field-effect transistors.
Theoretical calculations on analogous systems, such as those based on thieno[3,4-b]pyrazine (B1257052), provide a framework for understanding the potential band gap of poly( scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one). Studies on thieno[3,4-b]pyrazine oligomers and polymers have shown that their band gaps can be effectively tuned by altering the molecular structure. scispace.comaau.edu.etrsc.org For instance, the introduction of donor-acceptor units along the polymer backbone is a well-established strategy for lowering the band gap. aau.edu.et
In the case of poly( scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one), the pyrazine ring acts as an electron acceptor, while the dithiolo group can be considered an electron donor. This intramolecular charge transfer character is expected to result in a relatively low band gap. Furthermore, the planarity of the polymer chain plays a crucial role. Theoretical studies on polythieno[3,4-b]pyrazine have predicted a planar geometry, which facilitates π-electron delocalization and leads to a smaller band gap compared to non-planar analogues. acs.org The structure of scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one suggests that a polymer derived from it could also adopt a planar conformation, which would be beneficial for lowering its band gap.
Computational investigations on related thieno[3,4-b]pyrazine derivatives have extrapolated the band gaps of the corresponding polymers from the HOMO-LUMO gaps of oligomers of increasing length. researchgate.net A similar approach can be applied to poly( scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one). The table below presents hypothetical extrapolated band gap values for poly( scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one) based on trends observed in analogous thienopyrazine-based polymers, calculated using DFT methods.
| Polymer System | Computational Method | Calculated Band Gap (eV) |
| Poly(thieno[3,4-b]pyrazine) | DFT/B3LYP/6-31G* | ~1.2 - 1.5 |
| Poly(2,3-dihexylthieno[3,4-b]pyrazine) | (Experimental) | ~0.95 |
| Hypothetical Poly( scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one) | DFT Extrapolation | ~1.0 - 1.4 |
Note: The value for Poly( scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one) is an educated estimate based on the electronic nature of the dithiolo group compared to a simple thiophene (B33073) ring and the reported values for analogous polymers. dtic.mil
The presence of the dithiolo group, with its additional sulfur atoms, is anticipated to influence the electronic structure in a manner distinct from a simple thiophene ring. The lone pairs on the sulfur atoms can contribute to the π-system, potentially raising the HOMO energy level and thereby reducing the band gap compared to its thieno[3,4-b]pyrazine counterpart.
Charge Transport Properties Modeling
The efficiency of an organic electronic device is not only dependent on the band gap but also on the ability of the material to transport charge carriers (electrons and holes). Charge transport in organic semiconductors is typically described by a hopping mechanism, where charges jump between localized states on adjacent molecules. The rate of this hopping is influenced by two key parameters: the reorganization energy (λ) and the transfer integral (t).
The reorganization energy is the energy required to distort the geometry of a neutral molecule to that of its charged state (and vice versa) upon charge transfer. A smaller reorganization energy is desirable as it indicates that less energy is lost during the hopping process, leading to higher charge mobility. Computational studies on molecules with similar dithiole rings have shown that the sulfur atoms can help to delocalize the charge in the radical cation, which can lead to a lower reorganization energy. researchgate.net
The transfer integral quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative orientation and distance (i.e., the molecular packing in the solid state). researchgate.net A larger transfer integral facilitates more efficient charge hopping. Theoretical modeling can predict the most stable packing arrangements and calculate the corresponding transfer integrals.
For scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one, the planar nature of the molecule, coupled with the potential for strong intermolecular S···S and S···N interactions, could promote favorable π-stacking in the solid state. This would lead to significant electronic coupling and, consequently, a high transfer integral.
Modeling the charge transport properties of scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one would involve:
Calculating the reorganization energy for both hole and electron transport using DFT.
Predicting the crystal packing or morphology of the material.
Calculating the transfer integrals for different hopping pathways within the predicted structure.
Using these parameters in a model, such as the Marcus-Hush theory, to estimate the charge carrier mobility.
The table below presents a hypothetical comparison of calculated charge transport parameters for scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one with a related tetrathiafulvalene (TTF) derivative, a well-known organic semiconductor.
| Compound | Reorganization Energy (Hole, λh) (eV) | Reorganization Energy (Electron, λe) (eV) | Predominant Charge Carrier |
| Dinaphtho-tetrathiafulvalene | ~0.15 | ~0.30 | Hole |
| Hypothetical scispace.comlongdom.orgDithiolo[4,5-b]pyrazin-2-one | ~0.18 | ~0.25 | Ambipolar/Electron |
Note: The values for scispace.comlongdom.orgDithiolo[4,5-b]pyrazin-2-one are hypothetical estimates. The electron-withdrawing pyrazine ring is expected to lower the LUMO, potentially making electron transport more favorable than in traditional TTF derivatives. researchgate.net Given the electron-deficient pyrazine core, it is plausible that scispace.comlongdom.orgdithiolo[4,5-b]pyrazin-2-one-based materials could exhibit n-type or even ambipolar charge transport, a valuable property for complementary logic circuits.
Reactivity and Transformations Of 1 2 Dithiolo 4,5 B Pyrazin 2 One Derivatives
Cycloaddition Reactions and Their Synthetic Utility
Cycloaddition reactions are powerful and versatile methods in organic synthesis for constructing cyclic molecules with high efficiency and selectivity. numberanalytics.comresearchgate.net Derivatives of researchgate.netnih.govdithiolo[4,5-b]pyrazin-2-one, particularly the dithiolo moiety, can participate in such reactions, offering pathways to more complex heterocyclic structures.
A common type of cycloaddition involving sulfur-containing heterocycles is the 1,3-dipolar cycloaddition. For example, 1,2-dithiole-3-thiones are known to react with alkynes in a [3+2] cycloaddition to form 1,3-dithioles. researchgate.net This reaction is a well-studied transformation in the chemistry of polysulfur-containing heterocycles. mdpi.com The synthetic utility of these reactions is demonstrated by the ability to generate new spiro[1,3-dithiole-thiopyran] derivatives through cycloaddition. researchgate.net
The intramolecular Diels-Alder reaction of pyridazines bearing alkyne side chains has been shown to be a useful method for constructing fused heterocyclic systems. mdpi.com This highlights the potential for using the pyrazine (B50134) portion of the title compound in [4+2] cycloaddition reactions to build bicyclic and tricyclic aromatic carbonitriles. mdpi.com
Furthermore, the cycloaddition of nitrilimines with thioaurones, which are sulfur analogs of aurones, leads to the formation of spiropyrazolines in a highly regioselective manner. mdpi.com This demonstrates the utility of cycloaddition reactions in creating spirocyclic systems, which are important structural motifs in many natural products and biologically active compounds. The mechanism of these reactions can be studied computationally to understand and predict the observed regioselectivity. mdpi.com
The synthetic potential of cycloaddition reactions is further expanded by using neutral three-atom components (TACs). For instance, intramolecular (3+2) cycloadditions between alkynyl sulfides and alkynes can generate thiophenium ylide intermediates, which can then be transformed into highly substituted fused thiophenes. nih.gov This approach allows for a high degree of configurability in the final products based on the choice of substrates and reaction conditions. nih.gov
The table below summarizes some examples of cycloaddition reactions involving related heterocyclic systems and their synthetic outcomes.
| Reactants | Reaction Type | Product(s) | Reference(s) |
| 1,2-Dithiole-3-thiones and alkynes | 1,3-Dipolar Cycloaddition | 1,3-Dithioles | researchgate.net, mdpi.com |
| Pyridazines with alkyne side chains | Intramolecular Diels-Alder | Fused bicyclic and tricyclic aromatic carbonitriles | mdpi.com |
| Nitrilimines and thioaurones | 1,3-Dipolar Cycloaddition | Spiropyrazolines | mdpi.com |
| Alkynyl sulfides and alkynes | Intramolecular (3+2) Cycloaddition | Fused thiophenes | nih.gov |
Coordination Chemistry with Transition Metals
The researchgate.netnih.govdithiolo[4,5-b]pyrazin-2-one scaffold and its derivatives possess multiple heteroatoms, making them versatile ligands for coordinating with transition metal ions. This coordination can lead to the formation of a wide array of complexes with interesting structural, electronic, and potentially catalytic or biological properties.
Ligand Capabilities ofresearchgate.netnih.govDithiolo[4,5-b]pyrazin-2-one and its Derivatives
The nitrogen atoms of the pyrazine ring and the sulfur atoms of the dithiolo ring in researchgate.netnih.govdithiolo[4,5-b]pyrazin-2-one derivatives are potential coordination sites. The coordination behavior often depends on the specific derivative and the metal ion involved.
Pyrazine and its derivatives are well-known ligands in coordination chemistry. nih.gov The nitrogen atoms of the pyrazine ring can act as bridging ligands, connecting two metal centers, or as terminal ligands. For example, a pyrazine derivative, N′-benzylidenepyrazine-2-carbohydrazonamide, acts as a bidentate ligand, coordinating to metal ions through one of the pyrazine nitrogen atoms and the azomethine nitrogen atom. nih.gov Similarly, 1,3,5-triazine-based ligands can coordinate to multiple metal ions, forming polynuclear complexes and coordination polymers. uu.nl
The dithiolo moiety also offers rich coordination chemistry. Dithiolene ligands, which are structurally related to the dithiolo part of the title compound, are known to form stable complexes with a variety of transition metals. The sulfur atoms in these ligands are soft donors and tend to form strong covalent bonds with soft metal ions. The coupling of a pyrazine ring to a dithiocarbonate has been explored to create pro-ligands for molybdenum cofactor model complexes. mdpi.com
Derivatives of 1,2,4-triazoline-3-thione, which contain a thione group similar to the dithiolo part, coordinate to transition metals primarily through the sulfur atom. nih.gov In some cases, the nitrogen atoms of the triazole ring can also participate in coordination. The coordination mode can be influenced by the reaction conditions and the nature of the metal salt used.
The combination of both pyrazine and dithiolo functionalities in a single molecule, as in researchgate.netnih.govdithiolo[4,5-b]pyrazin-2-one, could lead to ligands with unique coordination properties, potentially acting as chelating or bridging ligands to form mononuclear or polynuclear complexes.
Electronic and Structural Consequences of Metal Coordination
The coordination of a metal ion to a researchgate.netnih.govdithiolo[4,5-b]pyrazin-2-one derivative can significantly alter the electronic and structural properties of both the ligand and the metal center. arikesi.or.idnumberanalytics.com These changes can be observed using various spectroscopic and analytical techniques.
Upon coordination, the electronic absorption spectra of the ligand are often shifted. For instance, in terpyridine-metal complexes, the π-π* transitions of the ligand are affected by complexation. nih.gov The coordination of the metal can also influence the redox properties of the ligand, making it easier or harder to oxidize or reduce.
Structurally, metal coordination imposes specific geometries on the resulting complex, which are determined by the coordination number and the electronic configuration of the metal ion. nih.gov For example, the coordination of a ligand to a metal can lead to the formation of discrete mononuclear or dinuclear complexes, or extended one-, two-, or three-dimensional coordination polymers. uu.nlresearchgate.net The geometry of the ligand field can also influence the redox state of the metal ion. nih.gov
The electronic effects of the ligand, in turn, influence the properties of the metal center. Ligands can be classified as electron-donating or electron-withdrawing, which affects the electron density on the metal. numberanalytics.com This can have a profound impact on the reactivity, catalytic activity, and magnetic properties of the complex. arikesi.or.id For example, the strength of the ligand field, as described by the spectrochemical series, determines the magnitude of the d-orbital splitting in the metal ion, which influences the color and magnetic behavior of the complex. fiveable.me
In the case of researchgate.netnih.govdithiolo[4,5-b]pyrazin-2-one derivatives, the coordination to a metal ion could lead to interesting electronic phenomena such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. fiveable.me These charge transfer processes can give rise to intense absorption bands in the electronic spectrum and are crucial for applications in areas like photocatalysis and solar energy conversion.
Advanced Applications Of 1 2 Dithiolo 4,5 B Pyrazin 2 One in Materials Science
Organic Conductors and Superconductors
Molecules containing the instras.comresearchgate.netdithiolo[4,5-b]pyrazine-2-thione framework are significant as synthetic precursors for multidimensional organic superconductors and conductors. rsc.orgrsc.org The incorporation of a pyrazine (B50134) ring is expected to extend the π-conjugated system, which can lead to a decrease in Coulombic repulsion. rsc.org
Design Principles for Single-Component Molecular Conductors
Single-component molecular conductors are a unique class of materials that exhibit metallic behavior without the need for doping or charge transfer from another chemical species. The design of such materials often relies on molecules with small highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gaps. Metal dithiolene complexes, for which instras.comresearchgate.netDithiolo[4,5-b]pyrazin-2-one can be a precursor, are key players in this field due to their characteristically small HOMO-LUMO energy gaps. lboro.ac.uk
A crucial strategy in the design of single-component molecular conductors is the extension of the π-conjugated system of the ligand, which helps to lower the HOMO-LUMO gap. lboro.ac.uk The fusion of a pyrazine ring in the instras.comresearchgate.netDithiolo[4,5-b]pyrazin-2-one framework contributes to this extended π-system. rsc.org Another important factor is the molecular packing in the solid state. Planar molecules that can stack efficiently are often targeted to maximize intermolecular orbital overlap, which is essential for charge transport. rsc.org However, recent studies have shown that even non-planar, folded structures can lead to highly conducting materials under pressure. rsc.org For instance, a gold bis(dithiolene) complex with a folded dithiine ring fused to a pyrazine ring was found to exhibit metallic behavior under high pressure. rsc.org
Charge Transfer Salts and Mixed-Valence Systems
Charge transfer salts are composed of at least two different molecules, a donor and an acceptor, where a partial transfer of charge occurs from the donor to the acceptor, leading to the formation of conducting or superconducting materials. The instras.comresearchgate.netdithiolo[4,5-b]pyrazine-2-one framework can be a precursor to donor molecules used in such salts. The related 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand has been extensively used in the formation of superconducting charge-transfer salts. upenn.edu
Mixed-valence systems, where a molecule or a complex can exist in multiple oxidation states, are fundamental to the conductivity of many organic materials. nih.gov The ability of the pyrazine-containing dithiolene ligands to stabilize different oxidation states is crucial. For example, a tetrathiafulvalene (B1198394) (TTF) derivative annulated with a pyrazine ring was shown to form stable cation radical and dication species upon oxidation, leading to mixed-valence systems. instras.com Spectroelectrochemical studies on such systems have revealed the presence of intervalence charge-transfer transitions, which are a hallmark of mixed-valence compounds. nih.gov The electrochemical properties of these systems can be finely tuned by chemical modifications, which in turn affects the properties of the resulting charge-transfer salts. instras.com
Organic Electronics and Optoelectronics
The electronic and optical properties of materials based on instras.comresearchgate.netDithiolo[4,5-b]pyrazin-2-one derivatives make them suitable for applications in organic electronics and optoelectronics.
Components for Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are key components of modern organic electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active material. Derivatives of tetrathiafulvalene (TTF), for which instras.comresearchgate.netDithiolo[4,5-b]pyrazin-2-one can be a synthetic precursor, are prominent organic semiconductors. researchgate.net
The fusion of an electron-deficient pyrazine ring to a TTF-like core is a known strategy to enhance the ambient stability of the resulting semiconductor by lowering its HOMO energy level. researchgate.net This increased stability is a critical factor for the practical application of OFETs. For instance, dibenzotetrathiafulvalene (B188372) (DB-TTF) derivatives fused with electron-deficient nitrogen heterocycles have been investigated for their potential in high-performance OFETs. researchgate.net The synthesis of dissymmetric TTF-type electron donors has been achieved through the cross-coupling reaction of a derivative of instras.comresearchgate.netDithiolo[4,5-b]pyrazin-2-one, highlighting its utility in creating novel semiconductors for electronic applications. lboro.ac.ukbeilstein-journals.org
Design for Tunable Optical Properties
The optical properties of materials derived from instras.comresearchgate.netDithiolo[4,5-b]pyrazin-2-one can be systematically tuned through chemical modifications, which is a significant advantage for their use in optoelectronic devices. The introduction of a pyrazine ring into a TTF-pyrrole framework has been shown to induce a red-shifted absorption band, which is attributed to an internal charge-transfer from the electron-rich TTF-pyrrole core to the electron-deficient pyrazine moiety. instras.com
The fluorescence properties of related thiazolo[4,5-b]pyrazine derivatives can also be modulated by the introduction of different substituent groups. researchgate.net For example, adding electron-donating groups to the 2-phenyl moiety of these derivatives increases the fluorescence yield. researchgate.net This ability to tune the absorption and emission properties is crucial for the design of materials for applications such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of various derivatives allows for a systematic study of the relationship between molecular structure and optical properties, paving the way for the rational design of materials with desired optoelectronic characteristics. instras.com
Dynamic Molecular Crystals and Switchable Materials
While direct applications of instras.comresearchgate.netDithiolo[4,5-b]pyrazin-2-one in dynamic molecular crystals and switchable materials are still an emerging area of research, the properties of related compounds suggest significant potential.
The concept of dynamic molecular crystals involves crystalline materials that can respond to external stimuli with a change in their structure or properties. A related heterocyclic radical has been observed to undergo a "multiple 'tectonic plate' slippage mechanism" during phase interconversion, which is indicative of dynamic crystalline behavior. rsc.org Furthermore, the synthesis of folded, non-planar molecular structures from pyrazine-containing dithiolene precursors suggests the possibility of creating complex crystal packing that could lead to dynamic properties. rsc.orgacs.org
Switchable materials, which can reversibly change their properties in response to external stimuli such as light (photochromism), heat (thermochromism), or an electric field (electrochromism), are of great interest for various applications. instras.comupenn.edumdpi.comsioc-journal.cnolikrom.comresearchgate.net Although instras.comresearchgate.netDithiolo[4,5-b]pyrazin-2-one itself has not been extensively studied for these properties, related systems show promise. For example, polymers based on a thieno[3′,4′:5,6] instras.comupenn.edudithiino[2,3-b]quinoxaline, which contains a pyrazine ring, have demonstrated fast electrochromic switching. rsc.org Acyclic sulfur-substituted dienes, which share some structural similarities, have also been shown to exhibit electrochromic behavior. researchgate.net This suggests that derivatives of instras.comresearchgate.netDithiolo[4,5-b]pyrazin-2-one could be designed to be electrochromic. The reversible control over the optical properties of related metal complexes through oxidation also points towards potential switching applications.
Magnetic Bistability Phenomena and Phase Transitions
A prominent derivative, the molecular radical 1,3,2-dithiazolo[4,5-b]pyrazin-2-yl (PDTA), is a key example of a molecule exhibiting magnetic bistability and a first-order phase transition at temperatures just above ambient conditions. nih.govresearchgate.net This phenomenon is characterized by a hysteretic phase change, meaning the transition temperatures differ depending on whether the material is being heated or cooled. researchgate.net This behavior creates a temperature range of magnetic bistability where the material can exist in two distinct magnetic states depending on its recent thermal history. researchgate.net
The two states correspond to distinct crystallographic phases:
Low-Temperature (LT) Phase: In this phase, the PDTA molecules form diamagnetic (S=0) π-dimer stacks that are nearly superimposed. nih.gov This structure is magnetically silent. researchgate.net
High-Temperature (HT) Phase: This phase consists of slipped stacks of π-radicals, where each molecule carries a spin of S=1/2, rendering the material paramagnetic. nih.govresearchgate.net
The transition between these two phases involves a significant structural rearrangement within the crystal. nih.gov The mechanism is believed to be a cooperative process involving the breaking and forming of a network of intermolecular S---N interactions, which triggers a "domino cascade" of the π-stacked rings. nih.govresearchgate.net This structural interconversion is responsible for the dramatic change in magnetic properties. nih.gov The crystal structure of the low-temperature phase exhibits a dimeric π-stacked motif, while the high-temperature phase reveals a regular, uniform π-stacked structure. researchgate.net
Response to External Stimuli (e.g., pressure, temperature)
The magnetic state of 1,3,2-dithiazolo[4,5-b]pyrazin-2-yl (PDTA) is highly responsive to temperature changes. researchgate.net The transition from the low-temperature diamagnetic state to the high-temperature paramagnetic state occurs at a critical temperature (Tc↑) of 343 K (70°C). nih.gov Conversely, the transition from the paramagnetic to the diamagnetic state occurs upon cooling at a lower critical temperature (Tc↓) of 297 K (24°C). nih.gov This difference results in a wide thermal hysteresis loop of 46 K, a notable feature for molecular magnetic materials. nih.govmdpi.com
This hysteretic behavior is a hallmark of bistability, allowing the material to be switched between two states using temperature as the stimulus. researchgate.net The sharpness and well-defined nature of this transition underscore the cooperative effects within the crystal lattice. researchgate.net While temperature is the primary stimulus studied for PDTA, switchable molecular solids in general can also respond to other external perturbations such as pressure and light. mdpi.com For instance, applying pressure to a related gold bis(dithiolene) complex with a fused pyrazine ring was shown to induce a metallic state, demonstrating the role of pressure in tuning electronic properties. rsc.org
| Property | Value | Description |
|---|---|---|
| Low-Temperature (LT) Phase | Diamagnetic (S=0) | Characterized by nearly superimposed π-dimer stacks. nih.gov |
| High-Temperature (HT) Phase | Paramagnetic (S=1/2) | Consists of slipped stacks of π-radicals. nih.gov |
| Transition Temperature (Heating, Tc↑) | 343 K (70 °C) | Temperature at which the material switches from diamagnetic to paramagnetic. nih.gov |
| Transition Temperature (Cooling, Tc↓) | 297 K (24 °C) | Temperature at which the material switches from paramagnetic to diamagnetic. nih.gov |
| Thermal Hysteresis (ΔT) | 46 K | The temperature range of bistability (Tc↑ - Tc↓). nih.gov |
Precursors for Polymeric Materials with Tailored Electronic and Structural Features
Molecules incorporating the nih.govresearchgate.netdithiolo[4,5-b]pyrazine framework are valuable precursors for creating multi-dimensional organic conductors, superconductors, and other functional materials. iucr.org The fused pyrazine ring extends the π-conjugated system, while the sulfur and nitrogen atoms can participate in intermolecular interactions that increase the dimensionality of the resulting material, which can suppress undesirable metal-insulator transitions. iucr.org
Various derivatives serve as key building blocks in synthesis:
Future Research Directions and Emerging Trends
Rational Design of Next-Generationresearchgate.netresearchgate.netDithiolo[4,5-b]pyrazin-2-one Derivatives with Enhanced Properties
The rational design of new researchgate.netresearchgate.netdithiolo[4,5-b]pyrazin-2-one derivatives is a cornerstone of future research, aiming to tailor their properties for specific applications. This involves the strategic modification of the core structure to influence its electronic, optical, and biological activities.
For instance, the introduction of different substituents on the pyrazine (B50134) ring can modulate the electron-donating or -withdrawing nature of the molecule, thereby tuning its redox properties. This is particularly relevant for applications in organic electronics. Research into thiophene-substituted tetrathiafulvalene (B1198394) (TTF) electron donors has shown that the electrochemical properties, such as reversible one-electron redox waves, are characteristic of TTF derivatives. researchgate.net The design of novel derivatives is also crucial for developing new functional materials. researchgate.net
In the realm of medicinal chemistry, the design of hybrid molecules incorporating the researchgate.netresearchgate.netdithiolo[4,5-b]quinoxaline scaffold with other pharmacologically active moieties, such as sulfonamides, has yielded promising results. researchgate.netnih.gov For example, a series of 6-(pyrrolidin-1-ylsulfonyl)- researchgate.netresearchgate.netdithiolo[4,5-b]quinoxaline-2-ylidines were designed and synthesized, demonstrating significant in vitro anticancer activity. researchgate.netnih.gov The rational design approach allows for the optimization of interactions with biological targets, as demonstrated by molecular docking studies which help to understand the binding of these derivatives to enzymes like xanthine (B1682287) oxidase. nih.gov
Integration into Multi-Functional Hybrid Materials and Composites
A significant emerging trend is the incorporation of researchgate.netresearchgate.netdithiolo[4,5-b]pyrazin-2-one derivatives into multi-functional hybrid materials and composites. This strategy aims to combine the unique properties of the heterocyclic core with those of other materials, such as polymers or nanoparticles, to create materials with synergistic or entirely new functionalities.
The development of novel thiophene-substituted TTF electron donors highlights the potential for creating new functional materials. researchgate.net Electropolymerization studies, for instance, have been conducted to form polymers on working electrodes, indicating the potential for creating conductive materials. researchgate.net The ability to form polymeric materials containing S–S bridges from derivatives like 4,5-bis-(2-bromo-phenyl)- researchgate.netresearchgate.netdithiol-2-one opens up possibilities for new types of polymers. researchgate.net
Advanced Computational Modeling for Predictive Material Design
Advanced computational modeling is becoming an indispensable tool for the predictive design of researchgate.netresearchgate.netdithiolo[4,5-b]pyrazin-2-one-based materials. mit.edu Techniques such as molecular dynamics, multiscale modeling, and machine learning are enabling researchers to simulate and predict the properties of new derivatives before their synthesis, saving time and resources. mit.edumit.educredential.net
Computational methods can predict how different chemical building blocks can be combined to create advanced materials with superior functions. mit.edu These tools are crucial for understanding structure-property relationships and for screening large virtual libraries of compounds to identify candidates with desired characteristics. mit.edu For example, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction has been used to assess the drug-like properties of new researchgate.netresearchgate.netdithiolo[4,5-b]quinoxaline derivatives. researchgate.netnih.gov Molecular orbital analysis has also been employed to correlate the electronic structure of pyrazine derivatives with their observed properties. science.gov
Exploration of Novel Reactivity and Transformation Pathways
The exploration of novel reactivity and transformation pathways of the researchgate.netresearchgate.netdithiolo[4,5-b]pyrazin-2-one core is crucial for expanding the chemical space of accessible derivatives and for discovering new applications. This includes studying their behavior in cycloaddition reactions, ring-opening reactions, and reactions with various nucleophiles and electrophiles.
For example, the 1,3-dipolar cycloaddition of related 1,2-dithiole-3-thiones with alkynes is a well-studied reaction that leads to the formation of 1,3-dithioles. researchgate.net The irradiation of dithiophen-yl-substituted researchgate.netresearchgate.netdithiol-2-ones can lead to unique ring cleavage reactions and the formation of novel heterocyclic systems like thieno[3,4-c]dithiines. researchgate.net The reactivity of related triazolo[1,5-b] researchgate.netresearchgate.netnih.govmit.edutetrazines has been studied with various nucleophiles, leading to modifications of the heterocyclic system. beilstein-journals.org Understanding these transformation pathways is key to synthesizing a wider range of functional molecules.
Development of Sustainable and Scalable Synthetic Methodologies
There is a growing emphasis on the development of sustainable and scalable synthetic methodologies for researchgate.netresearchgate.netdithiolo[4,5-b]pyrazin-2-one and its derivatives. This aligns with the broader principles of green chemistry, which aim to reduce the environmental impact of chemical processes. mdpi.com
Key aspects of this trend include the use of greener solvents, minimizing the use of hazardous reagents, and developing more efficient, atom-economical reactions. mdpi.comcsic.es For instance, the development of one-pot synthesis methods can significantly reduce reaction times and simplify purification procedures. researchgate.net Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and higher yields. researchgate.net The development of scalable synthetic routes is also critical to ensure that promising compounds can be produced in larger quantities for further study and potential commercialization. beilstein-journals.orgnih.gov Researchers are actively seeking to develop efficient and dependable multi-gram scale syntheses for related heterocyclic ligands. beilstein-journals.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1,3]dithiolo[4,5-b]pyrazin-2-one derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions of dithioate salts with active methylene compounds. For example, derivatives are synthesized by reacting dithioate salts (e.g., derived from cyclic active methylene compounds) with quinoxaline precursors in polar aprotic solvents like dimethylformamide (DMF) at room temperature. Optimization includes solvent selection (DMF for solubility), stoichiometric ratios, and reaction time (2–24 hours). Purity is enhanced via recrystallization from ethanol-DMF mixtures .
Q. How can researchers structurally characterize this compound derivatives using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm substituent positions and integration ratios. Infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretching at ~1550 cm, cyano groups at ~2200 cm) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using WinGX or SIR97 suites) resolves molecular geometry and packing. Validate results with CIF files and refine structures via least-squares methods .
Q. What computational tools are recommended for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) optimize molecular geometries and predict HOMO-LUMO gaps. Software like Multiwfn analyzes charge transfer and molecular electrostatic potential (MEP) surfaces. Validate computational results against experimental spectral data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., anti-proliferative vs. toxic effects) may arise from assay conditions or substituent variations. Standardize protocols:
- Use identical cell lines (e.g., MCF-7 for cancer studies) and control for solvent effects (e.g., DMSO concentration).
- Perform dose-response curves (IC) and validate apoptosis via annexin-V/propidium iodide assays .
- Cross-reference toxicity data (e.g., honey bee toxicity in agricultural contexts) with environmental fate studies .
Q. What strategies are effective in designing this compound analogs for selective biological targeting (e.g., mTOR inhibition)?
- Methodological Answer :
- Scaffold Hybridization : Attach sulfonamide or pyridinyl moieties to enhance binding affinity. For example, 6-(pyrrolidin-1-ylsulfonyl) derivatives show improved interaction with mTOR kinase pockets .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups at position 6) and screen via kinase inhibition assays (IC) .
Q. How can crystallographic data for this compound derivatives be analyzed to identify polymorphism or co-crystal formation?
- Methodological Answer :
- Use the Cambridge Structural Database (CSD) to compare packing motifs.
- Employ Mercury software to visualize hydrogen-bonding networks and π-π interactions.
- For co-crystals, screen with pharmaceutically relevant counterions (e.g., hydrochlorides) and validate via PXRD .
Q. What experimental approaches validate the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
